molecular formula C20H13Cl2F3N2O2 B2395645 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide CAS No. 338784-39-7

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide

Cat. No. B2395645
CAS RN: 338784-39-7
M. Wt: 441.23
InChI Key: CSOQTQNBHICKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C20H13Cl2F3N2O2 and its molecular weight is 441.23. The purity is usually 95%.
BenchChem offers high-quality N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Properties

Fluazinam : The compound, under the commercial name Fluazinam, showcases interesting molecular properties. The structure has a significant dihedral angle between the pyridine and benzene ring planes, highlighting the compound's complex geometry. Furthermore, the crystal structure reveals a robust three-dimensional network, formed through various interactions including hydrogen bonds, and short contacts between Cl, O, and F atoms. This intricate network might contribute to the compound's efficacy as a fungicide (Youngeun Jeon et al., 2013).

Ligand Behavior in Metal Complexes

Pyridinecarboxamide Compounds : The compound's derivatives demonstrate versatility as ligands in metal complexes. The crystal structures of certain derivatives show how they interact with metals, forming various angles and conformations. This structural flexibility and the ability to form stable complexes with metals highlight the compound's potential in creating intricate molecular architectures, which might be useful in catalysis or material science (J. Lin et al., 2001).

Optoelectronic Properties

Benzamide Derivatives : Derivatives of the compound, specifically pyridyl substituted benzamides, exhibit luminescent properties and respond to various stimuli. These compounds form nano-aggregates with enhanced emission in certain solvent conditions and show mechanochromic properties. Such characteristics are crucial for applications in optoelectronic devices and sensors, indicating the compound's potential in these fields (A. Srivastava et al., 2017).

Molecular Interactions and Networks

Extended Structures and Hydrogen Bonding : The compound's ability to form extended structures through hydrogen bonding is notable. Certain derivatives form unique hydrogen-bonded structures, demonstrating the compound's role in stabilizing complex molecular architectures. This property is significant for designing new materials with tailored properties (D. S. Marlin et al., 2000).

properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O2/c21-15-7-3-8-16(22)13(15)11-27-10-4-9-17(19(27)29)26-18(28)12-5-1-2-6-14(12)20(23,24)25/h1-10H,11H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOQTQNBHICKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-(trifluoromethyl)benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.